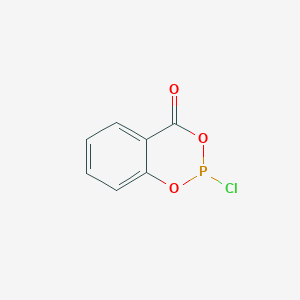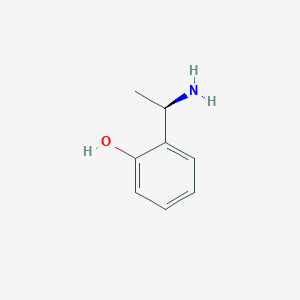
(R)-2-(1-Aminoethyl)phenol
Descripción general
Descripción
(R)-2-(1-Aminoethyl)phenol, also known as (R)-2-(1-aminoethyl)phenol, is a chemical compound with a molecular formula of C8H11NO. It is a white, crystalline solid with a molecular weight of 143.18 g/mol and a melting point of 95-98 °C. (R)-2-(1-Aminoethyl)phenol is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, as well as a key component in the synthesis of several complex molecules. It is also used in the manufacture of medical devices, such as catheters, and in the production of polyurethane foam.
Aplicaciones Científicas De Investigación
Enzymatic Transaminations
®-2-(1-Aminoethyl)phenol is a valuable substrate in enzymatic transaminations, where engineered transaminase polypeptides are used to convert substrates like 3’-hydroxyacetophenone to chiral amines . These chiral amines are crucial for synthesizing active pharmaceutical ingredients with high enantiomeric purity, which is essential for drugs’ efficacy and safety.
Chiral Building Blocks
This compound serves as a chiral building block for synthesizing α-chiral primary amines . These amines are indispensable in creating a wide range of amine-containing pharmaceuticals and natural products. They also act as chiral ligands or organocatalysts in asymmetric catalysis, which is pivotal in producing enantiomerically pure compounds.
Plasmid DNA Manipulation
In the field of genetic engineering, ®-2-(1-Aminoethyl)phenol can be involved in plasmid DNA isolation and manipulation . Plasmid DNA is fundamental for cloning, transferring, and manipulating genes, which are key processes in molecular biology research and biotechnology applications.
Optical Sensors
The compound’s derivatives are explored in the development of plasmonic sensors for detecting phenol and its derivatives . These sensors are based on noble metals and hybrid nanomaterials and have significant implications for environmental monitoring and public health.
Molecular Simulations
®-2-(1-Aminoethyl)phenol is used in molecular simulations to understand and predict the behavior of biological systems . Programs like Amber and GROMACS utilize this compound to produce accurate simulation visualizations, aiding in the study of complex biological processes and drug design.
Propiedades
IUPAC Name |
2-[(1R)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455290 | |
| Record name | (R)-2-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-Aminoethyl)phenol | |
CAS RN |
123983-05-1 | |
| Record name | (R)-2-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123983-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-2-(1-Aminoethyl)phenol in alkaloid synthesis?
A1: (R)-2-(1-Aminoethyl)phenol plays a crucial role as a chiral auxiliary in the enantioselective synthesis of certain alkaloids. [] It achieves this by being incorporated into a cyclic N-acyl-N,O-acetal intermediate. This intermediate undergoes Lewis acid-mediated allylation with allyltrimethylsilane, leading to the formation of a key chiral center in the target alkaloid molecule. The (R)-2-(1-Aminoethyl)phenol auxiliary effectively controls the stereochemistry of this allylation reaction, resulting in high diastereoselectivity. [] Following the allylation, the chiral auxiliary can be cleaved, yielding the desired enantiomerically enriched alkaloid. This methodology has proven successful in the asymmetric synthesis of various alkaloids, including (-)-adalinine, (-)-indolizidine 195B, 209D, (+)-stellettamide A, and (-)-stellettamide B. []
Q2: Are there any specific examples of how the structure of (R)-2-(1-Aminoethyl)phenol contributes to its effectiveness as a chiral auxiliary?
A2: While the provided research [] does not delve into specific structure-activity relationship studies for (R)-2-(1-Aminoethyl)phenol, it can be inferred that its structure is crucial for its role as a chiral auxiliary. The presence of both the hydroxyl group and the chiral amine functionality in specific positions within the molecule likely allows for the formation of a well-defined chiral environment within the cyclic N-acyl-N,O-acetal intermediate. This specific spatial arrangement is likely crucial for achieving the high diastereoselectivity observed during the Lewis acid-mediated allylation reaction. Further studies focusing on modifying the structure of (R)-2-(1-Aminoethyl)phenol and evaluating its impact on the diastereoselectivity of alkaloid synthesis would provide a more comprehensive understanding of its structure-activity relationship.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







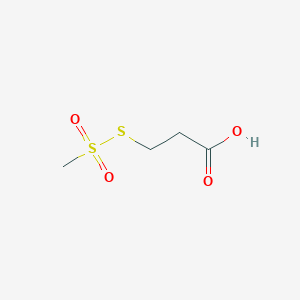
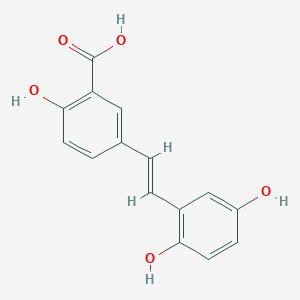
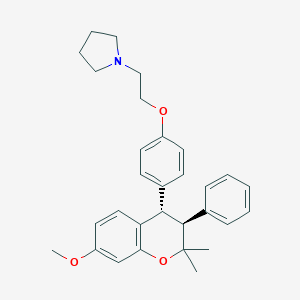
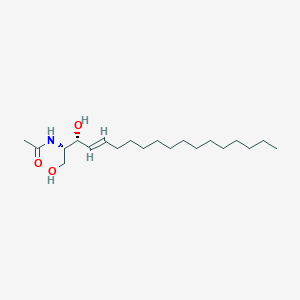

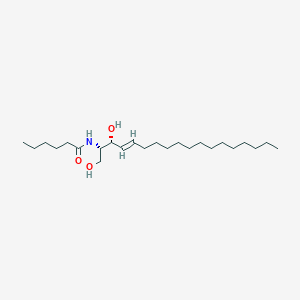
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
